2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile
Beschreibung
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is not possible to provide detailed information about its preparation methods, chemical reactions, scientific research applications, mechanism of action, or comparison with similar compounds.
Eigenschaften
Molekularformel |
C16H19ClN2O3 |
|---|---|
Molekulargewicht |
322.78 g/mol |
IUPAC-Name |
2-chloro-4-[(1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-9-12(4-2-10(7-18)14(9)17)19-11-3-5-13(19)15(21)16(22,6-11)8-20/h2,4,11,13,15,20-22H,3,5-6,8H2,1H3/t11-,13+,15?,16-/m0/s1 |
InChI-Schlüssel |
KZJVCGDRORGWAW-LRAYJDFDSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@H]3CC[C@@H]2C([C@](C3)(CO)O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2C(C(C3)(CO)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Since “N/A” is not a specific chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it.
Analyse Chemischer Reaktionen
As “N/A” does not correspond to a particular chemical substance, it does not undergo any chemical reactions. Therefore, there are no common reagents, conditions, or major products to discuss.
Wissenschaftliche Forschungsanwendungen
Given that “N/A” is not a defined chemical compound, it does not have any scientific research applications in chemistry, biology, medicine, or industry.
Wirkmechanismus
Since “N/A” is not a specific compound, there is no mechanism of action, molecular targets, or pathways involved.
Vergleich Mit ähnlichen Verbindungen
As “N/A” does not refer to a particular chemical compound, it cannot be compared with other similar compounds. There are no unique properties or similar compounds to list.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
